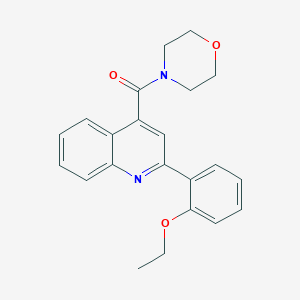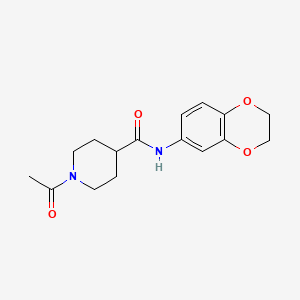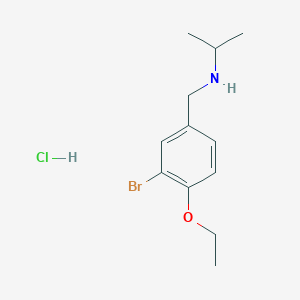
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline
Descripción general
Descripción
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies.
Mecanismo De Acción
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, reduce inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has various biochemical and physiological effects, including the regulation of calcium signaling, modulation of oxidative stress, and induction of apoptosis in cancer cells. 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions related to the use of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in scientific research. One potential direction is the development of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 analogs with improved potency and selectivity for the sigma-1 receptor. Another direction is the investigation of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 is a synthetic compound that has shown promising results in various scientific research applications. Its high affinity for the sigma-1 receptor makes it a valuable tool for the selective modulation of this receptor. Further research is needed to fully understand the potential of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 as a therapeutic agent and to develop more potent and selective analogs.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival.
Propiedades
IUPAC Name |
[2-(2-ethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-21-10-6-4-8-17(21)20-15-18(16-7-3-5-9-19(16)23-20)22(25)24-11-13-26-14-12-24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPTUPZAGHKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)
![ethyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4746875.png)
![3-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4746880.png)

![1-[(4-ethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4746889.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4746909.png)


![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)